4-Nitrocatechol

Descripción

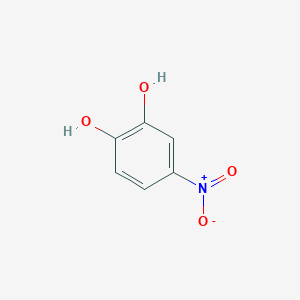

Structure

3D Structure

Propiedades

IUPAC Name |

4-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNPNXSISMKQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186804 | |

| Record name | 4-Nitrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Nitrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3316-09-4 | |

| Record name | 4-Nitrocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3316-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocatechol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3316-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitropyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW60NG75EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Nitrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-176 °C, 174 - 176 °C | |

| Record name | 4-Nitrocatechol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 4-Nitrocatechol: Chemical Properties, Structure, and Experimental Protocols

Abstract: This document provides a comprehensive technical overview of 4-nitrocatechol, a significant nitroaromatic compound. It details the chemical structure, physicochemical properties, and biological relevance of this compound, particularly its role as a human metabolite and an inhibitor of various enzymes. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for its synthesis and analysis, and presenting key data in structured formats for clarity and ease of use.

Chemical Structure and Identification

This compound is an organic compound belonging to the class of catechols, which are benzene-1,2-diols.[1] Specifically, it is the derivative of catechol substituted with a nitro group at the fourth position on the benzene ring.[1] This structure is central to its chemical reactivity and biological activity. It is also classified as a C-nitro compound and a member of the nitrophenols.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 4-nitrobenzene-1,2-diol | [3][4][5] |

| Common Names | 4-Nitropyrocatechol, 1,2-Dihydroxy-4-nitrobenzene | [3][5] |

| CAS Number | 3316-09-4 | [1][3][5] |

| Molecular Formula | C₆H₅NO₄ | [3][5] |

| SMILES | OC1=C(O)C=C(C=C1)--INVALID-LINK--=O | [2] |

| InChI Key | XJNPNXSISMKQEX-UHFFFAOYSA-N | [3][5] |

Physicochemical Properties

This compound presents as a yellow to mustard-colored crystalline powder.[1] Its key physical and chemical properties are summarized below, providing essential data for laboratory handling, formulation, and experimental design.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 155.11 g/mol | [3] |

| Melting Point | 173-177 °C | [1] |

| Appearance | Yellow to mustard-colored crystalline powder | [1] |

| Solubility | Soluble in water. Predicted water solubility of 7.76 g/L. | [1][4] |

| LogP (Octanol/Water) | 1.66 | [3] |

| pKa (Strongest Acidic) | 7.18 (Predicted) | [4] |

Biological and Pharmacological Relevance

This compound is recognized for its roles as a human metabolite, an enzyme inhibitor, and a key intermediate in microbial degradation pathways.

-

Human Metabolism: It is a known human xenobiotic metabolite of 4-nitrophenol. The formation of this compound occurs via the hydroxylation of p-nitrophenol, a reaction catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[4]

-

Enzyme Inhibition: The compound has been identified as a lipoxygenase inhibitor. Additionally, studies have shown that bifunctional compounds derived from nitrocatechol demonstrate strong inhibitory action against pig liver catechol-O-methyltransferase (COMT).[6]

-

Microbial Degradation: In certain bacteria, such as Burkholderia sp. SJ98, this compound is a key intermediate in the degradation pathway of p-nitrophenol (PNP).[7] The pathway proceeds through the conversion of PNP to this compound, which is then further metabolized.[7] In Rhodococcus opacus, a monooxygenase enzyme is responsible for both the conversion of 4-nitrophenol to this compound and its subsequent degradation to 2-hydroxy-1,4-benzoquinone.[8]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for research applications.

Synthesis from 2-Chloro-4-nitrophenol

A common and effective method for synthesizing this compound involves the hydrolysis of 2-chloro-4-nitrophenol.[9]

Methodology:

-

Reaction Setup: In a suitable reaction vessel, reflux a mixture of 2-chloro-4-nitrophenol (e.g., 64.44 g, 0.4 mole) and 4M sodium hydroxide (NaOH) solution (e.g., 300 ml) with heating for 6 hours.[9]

-

Isolation: After the reflux period, cool the reaction mixture. The product will precipitate. Collect the solid filtrate by vacuum filtration.[9]

-

Dissolution: Dissolve the collected solid filtrate in a minimal amount of warm water (approximately 60°C).[9]

-

Acidification: While stirring, adjust the pH of the solution to 2.0 by adding 10% hydrochloric acid (HCl). This will cause the this compound to precipitate out of the solution.[9]

-

Final Collection: Cool the mixture and collect the precipitated 4-nitro-1,2-benzenediol by filtration.[9]

-

Purification: The crude product can be purified by recrystallization from water to yield the final product.[9]

Analytical Method: Reverse Phase HPLC

This compound can be effectively analyzed and quantified using a reverse phase high-performance liquid chromatography (RP-HPLC) method.[3]

Methodology:

-

Column: A Newcrom R1 HPLC column or equivalent C18 column is suitable for this separation.[3]

-

Mobile Phase: Prepare a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[3] For applications compatible with mass spectrometry (MS), replace the phosphoric acid with formic acid.[3]

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase to create a stock solution. Prepare a series of dilutions for calibration.

-

Injection: Inject the sample onto the HPLC system.

-

Detection: Monitor the elution of the compound using a UV detector at an appropriate wavelength or a mass spectrometer.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions. This method is scalable and can be adapted for preparative separation to isolate impurities.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a multifaceted compound with significant relevance in toxicology, pharmacology, and environmental science. This guide has provided a detailed summary of its chemical structure, properties, and biological roles, supplemented with robust experimental protocols for its synthesis and analysis. The structured data and workflows presented herein are intended to serve as a valuable resource for scientific and research professionals engaged in work involving this compound.

References

- 1. This compound | 3316-09-4 [chemicalbook.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0002916) [hmdb.ca]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Showing Compound this compound (FDB023081) - FooDB [foodb.ca]

- 5. This compound [webbook.nist.gov]

- 6. Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uniprot.org [uniprot.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Nitrocatechol (CAS Number: 3316-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrocatechol, with the CAS number 3316-09-4, is a nitroaromatic compound belonging to the class of catechols.[1][2][3][4] It is characterized by a benzene-1,2-diol structure substituted with a nitro group at the fourth position.[1][5] This compound is of significant interest to the scientific community due to its roles as a lipoxygenase inhibitor, a human xenobiotic metabolite, and an intermediate in the microbial degradation of p-nitrophenol.[1][5] Its potential applications in drug development, particularly in the context of inflammation and neurodegenerative diseases, are an active area of research.[6][7] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a yellow to mustard-colored crystalline powder.[8] It is soluble in water.[8] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3316-09-4 | [1][9] |

| Molecular Formula | C₆H₅NO₄ | [1][10] |

| Molecular Weight | 155.11 g/mol | [1] |

| Melting Point | 173-177 °C | [8] |

| logP | 1.66 | [5] |

| pKa (Strongest Acidic) | 7.18 | [3] |

| Appearance | Yellow to mustard-colored crystalline powder | [8] |

| Solubility | Soluble in water | [8] |

| InChI Key | XJNPNXSISMKQEX-UHFFFAOYSA-N | [10] |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the nitration of catechol derivatives. One documented procedure starts from p-nitrophenol, which is first chlorinated and then hydrolyzed to yield this compound. Another approach involves the protection of the hydroxyl groups of catechol, followed by nitration and subsequent deprotection.

Experimental Protocol: Synthesis from 2-Chloro-4-nitrophenol

This protocol is adapted from a method described in ChemicalBook.[11]

-

Reaction Setup: In a suitable reaction vessel, reflux 2-chloro-4-nitro-phenol (64.44 g, 0.4 mole) with 300 ml of a 4M NaOH solution for 6 hours.

-

Cooling and Filtration: After cooling the reaction mixture, filter it under vacuum.

-

Dissolution and pH Adjustment: Dissolve the collected filtrate (crystal) in a minimal amount of warm water (60°C). Adjust the pH of the solution to 2.0 with 10% HCl while stirring.

-

Crystallization and Recrystallization: Cool the acidified solution to induce crystallization. Filter the crystals and recrystallize them from water to yield 4-nitro-1,2-benzenediol (this compound). A yield of 84% has been reported for this step.[11]

Synthesis workflow for this compound.

Biological Activities and Applications

This compound exhibits a range of biological activities, making it a molecule of interest for drug development and biochemical research. It is a known inhibitor of lipoxygenase and catechol-O-methyltransferase (COMT), and it plays a role in the microbial degradation of nitroaromatic compounds.

Lipoxygenase Inhibition

This compound is a potent inhibitor of lipoxygenase (LOX).[8] Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators from arachidonic acid.[12] By inhibiting LOX, this compound can potentially modulate inflammatory responses. This makes it a candidate for the development of anti-inflammatory drugs.

Inhibition of the Lipoxygenase Pathway.

Catechol-O-Methyltransferase (COMT) Inhibition

This compound derivatives have been investigated as inhibitors of catechol-O-methyltransferase (COMT).[6][7] COMT is an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[10] COMT inhibitors are used in the treatment of Parkinson's disease to increase the bioavailability of levodopa, a dopamine precursor.[7] The nitrocatechol moiety is a key structural feature for potent COMT inhibition.[6]

Inhibition of Catechol-O-Methyltransferase.

Microbial Degradation

This compound is an intermediate in the microbial degradation of p-nitrophenol, a common environmental pollutant.[13] Several bacterial strains have been identified that can utilize this compound as a sole source of carbon and nitrogen. The degradation pathway often involves the enzymatic conversion of this compound to 1,2,4-benzenetriol, followed by ring cleavage.[14]

Microbial degradation pathway of p-nitrophenol.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Lipoxygenase Inhibition Assay

The following is a general spectrophotometric protocol for assessing lipoxygenase inhibition, which can be adapted for this compound.[15][16]

-

Reagent Preparation:

-

Assay Procedure:

-

In a cuvette, mix the borate buffer, the lipoxygenase solution, and the this compound solution at various concentrations.

-

Incubate the mixture at 25°C for a defined period (e.g., 5-10 minutes).[15][17]

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Monitor the increase in absorbance at 234 nm for a set time (e.g., 100 seconds) using a UV-Vis spectrophotometer.[17]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the lipoxygenase activity.

-

HPLC Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of this compound.[9]

-

Chromatographic Conditions:

-

Column: A C18 column is suitable for the separation.

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 290 nm is appropriate for this compound and its metabolites.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm filter before injection.

-

Spectroscopic Analysis

5.3.1. 1H NMR Spectroscopy

A proton nuclear magnetic resonance (1H NMR) spectrum can be obtained to confirm the structure of this compound.

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent such as DMSO-d₆ or CD₃OD.

-

Instrument Parameters: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.[18] Use a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts should be referenced to an internal standard like tetramethylsilane (TMS).

5.3.2. FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound (approximately 1 mg) with about 100-200 mg of dry KBr powder.[3][19] Press the mixture into a thin, transparent disk.

-

Instrument Parameters: Record the spectrum in the mid-IR range (e.g., 4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet for correction.

5.3.3. UV-Vis Spectroscopy

UV-Visible spectroscopy can be used to study the electronic transitions in this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as ethanol, isopropanol, or water.[9][20] The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.

-

Instrument Parameters: Scan the absorbance from approximately 200 to 800 nm.[21]

Toxicology and Safety

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][22] It may also cause respiratory irritation.[22]

Toxicological Data:

| Endpoint | Species | Value | Source(s) |

| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg | [8] |

| GHS Classification | - | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [5][22] |

Handling and Storage:

-

Handling: Avoid contact with skin and eyes.[2] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[2]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[22]

Pharmacokinetics and Metabolism

Information on the pharmacokinetics of this compound is primarily available from studies of its role as a metabolite of p-nitrophenol.[23] Following administration of p-nitrophenol to rats, this compound is formed in the liver. It can then undergo further metabolism, including conjugation with glucuronic acid and sulfate. The elimination half-life of p-nitrophenol is approximately 4 hours, and its metabolites, including this compound conjugates, are rapidly excreted in the urine.[23] There is limited data on the absorption, distribution, metabolism, and excretion (ADME) of this compound when administered directly.

Conclusion

This compound is a versatile molecule with significant implications for both environmental science and drug development. Its inhibitory effects on key enzymes like lipoxygenase and COMT highlight its potential as a lead compound for therapeutic agents targeting inflammation and neurodegenerative disorders. The well-characterized microbial degradation pathways of this compound also provide valuable insights for bioremediation strategies. Further research into its pharmacokinetic profile and specific mechanisms of action will be crucial for realizing its full therapeutic and biotechnological potential. This guide serves as a comprehensive resource for researchers and professionals working with this important compound.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 4. Showing Compound this compound (FDB023081) - FooDB [foodb.ca]

- 5. This compound | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epfl.ch [epfl.ch]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. daikinchemicals.com [daikinchemicals.com]

- 12. phcogj.com [phcogj.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. dtsc.ca.gov [dtsc.ca.gov]

- 15. Selective inhibition of sulfate conjugation in the rat: pharmacokinetics and characterization of the inhibitory effect of 2,6-dichloro-4-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. shimadzu.com [shimadzu.com]

- 19. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

- 22. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. This compound production from rho-nitrophenol by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Nitrocatechol from Catechol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrocatechol from catechol, a process of significant interest in medicinal chemistry and drug development. This compound and its derivatives are notable for their role as inhibitors of Catechol-O-Methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamine neurotransmitters. This guide details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, it visualizes key chemical transformations and biological pathways to facilitate a deeper understanding of the synthesis and its relevance in drug development.

Introduction

Catechol, a simple dihydroxybenzene, serves as a versatile starting material for the synthesis of a wide array of functionalized aromatic compounds. Among these, this compound is a particularly valuable intermediate, primarily due to the presence of the nitro group, which can be readily transformed into other functional groups, and its inherent biological activity. The regioselective introduction of a nitro group at the C4 position of the catechol ring is a key challenge that has been addressed through various synthetic strategies.

From a drug development perspective, nitrocatechol derivatives have gained prominence as potent inhibitors of COMT.[1] This enzyme plays a crucial role in the degradation of levodopa, the primary medication for Parkinson's disease.[2] By inhibiting COMT, these compounds can increase the bioavailability of levodopa in the brain, thereby enhancing its therapeutic efficacy.[3] This guide will explore the synthesis of the core this compound scaffold, a critical component of several COMT inhibitors.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound from catechol. These can be broadly categorized into direct nitration and multi-step synthesis involving protecting groups. The choice of method often depends on the desired scale, required purity, and available laboratory resources.

Direct Nitration of Catechol

Direct nitration of catechol presents a challenge in achieving regioselectivity, as the two hydroxyl groups strongly activate the aromatic ring, potentially leading to a mixture of isomers (3-nitro and this compound) and over-nitration. However, careful selection of nitrating agents and reaction conditions can favor the formation of the desired 4-nitro isomer.

A common approach involves the use of nitric acid in a suitable solvent system, often with a catalytic amount of sulfuric acid. The reaction is typically carried out at low temperatures to control the reactivity and improve selectivity.

Multi-step Synthesis via Protection-Nitration-Deprotection

To overcome the challenges of regioselectivity in direct nitration, a multi-step approach involving the protection of the catechol hydroxyl groups is often employed. This strategy ensures that the nitration occurs at the desired position. A typical sequence involves:

-

Protection: The hydroxyl groups of catechol are protected, for example, as benzyl ethers.

-

Nitration: The protected catechol is then nitrated. The bulky protecting groups can help direct the incoming nitro group to the less sterically hindered C4 position.

-

Deprotection: The protecting groups are subsequently removed to yield this compound.

While this method is longer, it often provides higher yields of the pure 4-nitro isomer.

Other Nitration Methods

Alternative nitrating agents and conditions have been explored to achieve efficient and selective nitration of catechol. These include the use of metal nitrates, such as bismuth nitrate, supported on solid phases like montmorillonite clay.[4] Another innovative approach involves the reaction of catechol in aqueous microdroplets with ozone and nitrogen dioxide, which has shown high yields of this compound.[5][6]

Data Presentation

The following table summarizes the quantitative data for various methods of synthesizing this compound, providing a comparative overview of their efficiencies.

| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Protection-Nitration-Deprotection | Catechol | Benzyl chloride, K₂CO₃, 65% HNO₃, H₂SO₄ (cat.) | DMF, Glacial Acetic Acid | ~3.5 hours | 94-97 | [7] |

| Hydrolysis of 2-Chloro-4-nitrophenol | 2-Chloro-4-nitrophenol | 4M NaOH | Water | 6 hours | 84 | [8] |

| Solid-Phase Nitration | Catechol | Bismuth nitrate, Montmorillonite KSF | Dichloromethane | 2 hours | Quantitative | [4] |

| Aqueous Microdroplet Reaction | Catechol | O₃, NO₂ | Water | Microseconds | up to 90 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Method 1: Synthesis of this compound via Protection-Nitration-Deprotection

This protocol is adapted from a method that proceeds via a dibenzyl-protected catechol intermediate.[7]

Step 1: Synthesis of Catechol Dibenzyl Ether

-

To a 250 mL three-necked flask, add catechol (10.00 g, 0.091 mol), potassium carbonate (37.60 g, 0.272 mol), and 50 mL of DMF.

-

Stir the mixture and add benzyl chloride (27.58 g, 0.218 mol).

-

Heat the reaction mixture to 125 °C and maintain for 2 hours.

-

Monitor the reaction progress by TLC (petroleum ether: ethyl acetate = 6:1, Rf = 0.6).

-

After completion, cool the reaction mixture to room temperature and add 120 mL of water.

-

Stir the mixture, and collect the solid product by filtration.

-

Wash the solid with water and dry to obtain catechol dibenzyl ether.

Step 2: Synthesis of this compound Dibenzyl Ether

-

In a 100 mL three-necked flask, dissolve catechol dibenzyl ether (1.01 g, 0.0034 mol) in 15 mL of glacial acetic acid at room temperature with stirring.

-

Add 2 drops of concentrated H₂SO₄.

-

Prepare a solution of 65% HNO₃ (0.33 g, 0.0034 mol) in 5 mL of glacial acetic acid and add it dropwise to the reaction mixture over approximately 1 hour.

-

Continue the reaction for another 0.5 hours after the addition is complete.

-

Monitor the reaction endpoint by TLC (petroleum ether: ethyl acetate = 6:1, Rf = 0.5).

-

Upon completion, add 40 mL of ice water to the reaction flask and stir.

-

Collect the precipitated solid by filtration, wash with water until neutral, and dry to obtain this compound dibenzyl ether. The reported yield is 94%.[7]

Step 3: Deprotection to this compound (General Procedure)

The deprotection of the benzyl ethers to yield this compound is typically achieved by catalytic hydrogenation.

-

Dissolve the this compound dibenzyl ether in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Method 2: Synthesis from 2-Chloro-4-nitrophenol

This protocol is based on the hydrolysis of 2-chloro-4-nitrophenol.[8]

-

In a round-bottom flask, reflux a mixture of 2-chloro-4-nitro-phenol (64.44 g, 0.4 mol) and 300 mL of 4M NaOH solution for 6 hours.

-

Cool the reaction mixture and collect the crystalline product by vacuum filtration.

-

Dissolve the crystals in a minimal amount of warm water (60 °C).

-

Adjust the pH of the solution to 2.0 with 10% HCl while stirring, and then cool the solution.

-

Collect the precipitated this compound by filtration.

-

Recrystallize the product from water to yield pure 4-nitro-1,2-benzenediol (52.1 g, 84% yield).[8]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the synthesis and application of this compound.

Caption: General workflow for the multi-step synthesis of this compound.

Caption: Dopamine metabolism pathway and the role of COMT inhibitors.

Conclusion

The synthesis of this compound from catechol is a well-established yet continually evolving area of organic chemistry with direct applications in drug development. This guide has provided a detailed overview of the primary synthetic routes, offering a comparative analysis of their efficiencies and detailed experimental protocols. The visualization of both the synthetic workflow and the biological pathway of COMT inhibition highlights the critical link between chemical synthesis and medicinal chemistry. For researchers and professionals in the field, a thorough understanding of these synthetic methods is paramount for the development of novel therapeutics, particularly in the realm of neurodegenerative diseases like Parkinson's. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors such as yield, purity, scalability, and cost.

References

- 1. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catechol-O-methyltransferase and its inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The catechol-O-methyltransferase Val(158)Met polymorphism modulates fronto-cortical dopamine turnover in early Parkinson's disease: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clarityxdna.com [clarityxdna.com]

- 6. Catechol-O-Methyltransferase Genotype and Dopamine Regulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. genomind.com [genomind.com]

An In-depth Technical Guide to the Physical Properties of 4-Nitrocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Nitrocatechol (CAS No: 3316-09-4), a significant compound in various research and development fields. The information presented herein is curated to support laboratory work and theoretical investigations.

Physical Properties of this compound

This compound is a yellow to mustard-colored crystalline powder.[1][2] Its physical characteristics are crucial for its handling, formulation, and application in experimental settings.

The melting point and solubility are fundamental parameters for the characterization and application of this compound. The following table summarizes the reported values from various sources.

| Physical Property | Value | Source(s) |

| Melting Point | 174-176 °C | PubChem[3] |

| 173-177 °C | ChemicalBook, Thermo Fisher Scientific[1][2][4] | |

| 172.0-178.0 °C | Thermo Fisher Scientific[5] | |

| Water Solubility | Very slightly soluble to Soluble | ChemicalBook, Thermo Fisher Scientific[1][2][6][7] |

| Predicted: 7.76 g/L | FooDB[8] | |

| Solubility in Organic Solvents | Soluble in ethanol | ChemicalBook[1][2][7] |

| Soluble in acetone | Thermo Fisher Scientific[6] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the melting point and solubility of this compound.

The melting point of this compound is determined using the capillary method, a standard technique for organic compounds.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]

A general protocol for determining the solubility of this compound in a given solvent involves preparing a saturated solution and quantifying the dissolved solute.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Apparatus and Materials:

-

This compound sample

-

Selected solvent (e.g., water, ethanol)

-

Vials or flasks with secure caps

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the solvent in a series of vials.

-

Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., a shaking incubator) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solutions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry (utilizing its chromophore) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

References

- 1. This compound CAS#: 3316-09-4 [m.chemicalbook.com]

- 2. This compound | 3316-09-4 [chemicalbook.com]

- 3. This compound | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 3316-09-4 [sigmaaldrich.com]

- 5. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. Showing Compound this compound (FDB023081) - FooDB [foodb.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

4-Nitrocatechol as a Byproduct of p-Nitrophenol Hydroxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the formation of 4-nitrocatechol (4-NC) as a byproduct of p-nitrophenol (PNP) hydroxylation. It covers the primary enzymatic and chemical pathways responsible for this transformation, with a focus on the role of cytochrome P450 enzymes, particularly CYP2E1, and microbial Rieske non-heme iron oxygenases. Detailed experimental protocols for the induction, catalysis, and quantification of this reaction are provided. Furthermore, this guide summarizes key quantitative data, including kinetic parameters and product yields, to facilitate comparative analysis. The significance of this compound in the context of drug metabolism and its toxicological implications are also discussed, making this a valuable resource for professionals in the fields of biochemistry, environmental science, and pharmaceutical development.

Introduction

p-Nitrophenol (PNP) is a widely used industrial chemical and a common environmental pollutant. Its metabolism and degradation are of significant interest to researchers in various fields. One of the key metabolic pathways of PNP is hydroxylation, which can lead to the formation of several byproducts, with this compound (4-NC) being a prominent one. The formation of 4-NC is a critical step in both the detoxification and, in some cases, the bioactivation of PNP.

In mammalian systems, the hydroxylation of PNP to 4-NC is primarily catalyzed by cytochrome P450 enzymes, most notably CYP2E1.[1][2] This reaction is often used as a specific biomarker for assessing CYP2E1 activity, which is crucial in drug metabolism studies due to this enzyme's role in the metabolism of numerous xenobiotics, including ethanol and various pharmaceuticals.[1][3]

In the environment, various microorganisms have evolved pathways to degrade PNP, often utilizing it as a sole source of carbon and nitrogen. Several bacterial species, including those from the genera Pseudomonas, Arthrobacter, and Bacillus, metabolize PNP through a pathway that involves the formation of 4-NC as an intermediate.[4][5] This biodegradation is typically initiated by mono- or dioxygenase enzymes, such as Rieske non-heme iron oxygenases.

This guide will explore the mechanisms, experimental methodologies, and quantitative aspects of 4-NC formation from PNP, providing a comprehensive resource for researchers and professionals working with this important biochemical transformation.

Pathways of p-Nitrophenol Hydroxylation to this compound

The conversion of p-nitrophenol to this compound can occur through two primary routes: enzymatic hydroxylation in biological systems and chemical hydroxylation, often mediated by hydroxyl radicals.

Enzymatic Hydroxylation

In mammals, the hydroxylation of PNP is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells and other tissues.[6] CYP2E1 is the principal isoform responsible for the conversion of PNP to 4-NC.[1][2] The reaction is a monooxygenation process that requires NADPH as a cofactor. The overall reaction can be summarized as:

p-Nitrophenol + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

The activity of CYP2E1 is inducible by various substances, including ethanol, which can lead to increased rates of PNP hydroxylation.[7] The formation of 4-NC is a key indicator of CYP2E1 activity and is widely used in in vitro drug metabolism studies to assess the potential for drug-drug interactions and to characterize the metabolic profile of new chemical entities.[1][8]

In various bacteria, the initial step in the aerobic degradation of PNP is its hydroxylation to 4-NC. This reaction is often catalyzed by a class of enzymes known as Rieske non-heme iron oxygenases.[9][10] These are typically multi-component enzyme systems that use NADH or NADPH as a source of reducing equivalents.[11] For instance, in Bacillus sphaericus, a two-component monooxygenase has been identified that catalyzes the hydroxylation of PNP to 4-NC.[4] This enzymatic system consists of a reductase and an oxygenase component. The overall reaction is similar to that of CYP450-mediated hydroxylation.

Chemical Hydroxylation by Hydroxyl Radicals

The formation of 4-NC from PNP can also occur through chemical reactions, particularly those involving hydroxyl radicals (•OH).[12] This is relevant in advanced oxidation processes used for wastewater treatment and in atmospheric chemistry. The reaction is initiated by the electrophilic addition of a hydroxyl radical to the aromatic ring of PNP. The molar yield of 4-NC from this reaction is dependent on the pH of the solution, with higher yields observed under basic conditions.[12]

Quantitative Data on this compound Formation

The efficiency and rate of 4-NC formation are influenced by various factors, including the catalytic system, pH, temperature, and substrate concentration. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters for Enzymatic p-Nitrophenol Hydroxylation

| Enzyme/Organism | K_m (µM) | V_max (nmol/mg protein/min) | Source |

| Rat Liver Microsomes | 197 | 2.8 | [13] |

| Ralstonia sp. SJ98 | 320 | 11.76 (µmol/min/mg dry biomass) | [14] |

| Arthrobacter protophormiae RKJ100 | 280 | 7.81 (µmol/min/mg dry biomass) | [14] |

| Burkholderia cepacia RKJ200 | 230 | 3.84 (µmol/min/mg dry biomass) | [14] |

Table 2: Molar Yield of this compound from p-Nitrophenol

| Reaction Condition | Molar Yield of 4-NC | Source |

| Reaction with •OH at pH 2 | ~0.2 | [12] |

| Reaction with •OH at pH 9 | ~0.4 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PNP hydroxylation and 4-NC formation.

Protocol for p-Nitrophenol Hydroxylase Assay in Liver Microsomes

This protocol is adapted from methods described for assessing CYP2E1 activity.[2][15][16]

Materials:

-

Liver microsomes (human or animal)

-

p-Nitrophenol (PNP) stock solution

-

NADPH regenerating system or NADPH stock solution

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Trichloroacetic acid (TCA) or other quenching agent

-

Sodium hydroxide (NaOH) for neutralization

-

Microcentrifuge tubes

-

Incubator/water bath at 37°C

-

Spectrophotometer or HPLC system

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the desired concentration of PNP, and the microsomal protein. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding NADPH. The final volume of the reaction mixture is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching agent, such as TCA, and vortexing.

-

Sample Preparation for Analysis:

-

Spectrophotometric Analysis: Neutralize the quenched reaction mixture with NaOH. Centrifuge to pellet the precipitated protein. The concentration of 4-NC in the supernatant can be determined by measuring the absorbance at 535 nm.[2]

-

HPLC Analysis: Centrifuge the quenched reaction mixture to pellet the protein. The supernatant can be directly injected into the HPLC system or further processed if necessary.

-

Protocol for HPLC Analysis of this compound

This protocol provides a general method for the quantification of 4-NC. Specific parameters may need to be optimized for different sample matrices.[13][17][18][19]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or electrochemical detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., water with phosphoric acid or trifluoroacetic acid) is typical. The exact ratio will depend on the column and desired separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection:

-

Injection Volume: Typically 20 µL.

Procedure:

-

Standard Curve Preparation: Prepare a series of 4-NC standards of known concentrations in a matrix similar to the samples to be analyzed.

-

Sample Injection: Inject the prepared standards and samples onto the HPLC system.

-

Data Analysis: Integrate the peak corresponding to 4-NC and quantify its concentration by comparing the peak area to the standard curve.

Protocol for Cultivation of p-Nitrophenol Degrading Bacteria

This protocol is a general guide for the cultivation of bacteria such as Pseudomonas putida for PNP degradation studies.[14][20][21]

Materials:

-

Bacterial strain (e.g., Pseudomonas putida)

-

Minimal salt medium (MSM)

-

p-Nitrophenol stock solution

-

Shaker incubator

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Grow a starter culture of the bacterial strain in a suitable nutrient-rich medium.

-

Cultivation for PNP Degradation: Inoculate a flask containing MSM supplemented with a known concentration of PNP as the sole carbon and nitrogen source with the starter culture.

-

Incubation: Incubate the culture in a shaker incubator at an appropriate temperature (e.g., 30-37°C) and agitation speed (e.g., 150-200 rpm).

-

Monitoring Degradation: Periodically take samples from the culture to measure the concentration of PNP and the formation of 4-NC using HPLC. Bacterial growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀).

Relevance to Drug Development

The formation of 4-NC from PNP is highly relevant to the field of drug development for several reasons:

-

Biomarker for CYP2E1 Activity: As CYP2E1 is involved in the metabolism of many drugs, the PNP hydroxylation assay serves as a valuable in vitro tool to assess the activity of this enzyme.[1] This is crucial for predicting potential drug-drug interactions and understanding the metabolic fate of new drug candidates.[8][22]

-

Toxicological Implications: this compound itself can have biological activity. While the toxicological profile of 4-NC is not as extensively studied as that of PNP, it is known to be a metabolite in humans and animals.[6] Understanding the formation and subsequent fate of 4-NC is important for a complete toxicological assessment of PNP and other nitroaromatic compounds.

-

Metabolite Identification: In preclinical and clinical studies, identifying the metabolites of a drug candidate is a regulatory requirement. If a drug candidate contains a nitrophenol moiety, the formation of 4-NC would be a potential metabolic pathway to investigate.

Conclusion

The hydroxylation of p-nitrophenol to this compound is a significant biochemical transformation with implications for environmental bioremediation, toxicology, and pharmaceutical research. This guide has provided a comprehensive overview of the enzymatic and chemical pathways involved, detailed experimental protocols for its study, and a summary of key quantitative data. The role of cytochrome P450 enzymes, particularly CYP2E1, in this reaction underscores its importance in drug metabolism and development. By understanding the mechanisms and methodologies presented here, researchers and scientists can better investigate the formation of this compound and its consequences in their respective fields.

References

- 1. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from this compound in Bacillus sphaericus JS905 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Leveraging a Structural Blueprint to Rationally Engineer the Rieske Oxygenase TsaM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A two-component monooxygenase catalyzes both the hydroxylation of p-nitrophenol and the oxidative release of nitrite from this compound in Bacillus sphaericus JS905 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACP - Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption [acp.copernicus.org]

- 13. Determination of p-nitrophenol hydroxylase activity of rat liver microsomes by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. oyc.co.jp [oyc.co.jp]

- 17. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. The determination of cytochrome P450 2E1-dependent p-nitrophenol hydroxylation by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Microbial Degradation of 4-Nitrocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial degradation pathway of 4-Nitrocatechol (4-NC), a significant environmental pollutant originating from industrial activities and the breakdown of pesticides. Understanding these catabolic pathways is crucial for developing effective bioremediation strategies and for potential applications in biocatalysis and drug development. This document details the enzymatic reactions, intermediate compounds, and the genetic basis of 4-NC degradation in various microorganisms, presenting quantitative data and experimental protocols for key assays.

The Core Degradation Pathway

The aerobic microbial degradation of this compound is a multi-step process initiated by an oxidative denitrification reaction, followed by aromatic ring cleavage and subsequent metabolism of the resulting aliphatic acids into the central metabolism. While variations exist among different bacterial species, a common central pathway has been elucidated.

The degradation is primarily initiated by a monooxygenase that hydroxylates 4-NC, leading to the release of the nitro group as nitrite and the formation of 1,2,4-benzenetriol (BT). This is a critical detoxification step. The BT is then subjected to ring cleavage by a dioxygenase, yielding maleylacetate. Maleylacetate is further reduced to β-ketoadipate, which then enters the β-ketoadipate pathway, ultimately being converted into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

Several bacterial genera have been identified to metabolize 4-NC, including Rhodococcus, Burkholderia, Pseudomonas, Arthrobacter, Ochrobactrum, and Bacillus.[1][2][3][4] In many of these organisms, the genes encoding the enzymes for 4-NC degradation are located on plasmids.[2][4]

Figure 1: Core microbial degradation pathway of this compound.

Key Enzymes and Quantitative Data

The efficiency of 4-NC degradation is determined by the activity of several key enzymes. The initial and rate-limiting step is often the monooxygenation of 4-NC.

Table 1: Key Enzymes in this compound Degradation

| Enzyme | EC Number | Source Organism | Substrate | Product(s) | Cofactors |

| This compound 4-monooxygenase | 1.14.13.166 | Lysinibacillus sphaericus JS905, Rhodococcus sp. PN1 | This compound | 2-Hydroxy-1,4-benzoquinone, Nitrite | FAD, NAD(P)H |

| Benzenetriol dioxygenase | - | Burkholderia sp. SJ98 | 1,2,4-Benzenetriol | Maleylacetate | Fe(II) |

| Maleylacetate reductase | - | Burkholderia sp. SJ98 | Maleylacetate | β-Ketoadipate | NADH |

Note: EC number for Benzenetriol dioxygenase and Maleylacetate reductase specific to this pathway are not fully established.

Table 2: Degradation Rates and Michaelis-Menten Constants

| Organism | Substrate | Degradation Rate | Km (µM) | Vmax (µmol/min/mg protein) | Reference |

| Rhodococcus opacus C6-1 | This compound | Up to 0.5 mol/L | - | - | [5] |

| Rhodococcus sp. BUPNP1 | This compound | Utilized as sole carbon source | - | - | [3] |

| Ochrobactrum sp. B2 | This compound | Up to 100 mg/L in 4 days | - | - | [4] |

| Burkholderia cepacia | This compound | Utilized as sole C, N, energy source | - | - | [2] |

Note: Comprehensive kinetic data for the key enzymes is limited in the available literature.

Experimental Protocols

Detailed experimental protocols are essential for studying the microbial degradation of 4-NC. Below are methodologies for key experiments.

Culturing of this compound Degrading Microorganisms

This protocol describes the general procedure for enriching and isolating microorganisms capable of degrading 4-NC.

Figure 2: Workflow for isolating 4-NC degrading microorganisms.

Materials:

-

Minimal Salt Medium (MSM): (NH₄)₂SO₄ (2.0 g/L), K₂HPO₄ (1.5 g/L), NaH₂PO₄ (1.5 g/L), MgSO₄·7H₂O (0.2 g/L), CaCl₂·2H₂O (0.02 g/L), FeSO₄·7H₂O (0.01 g/L), pH 7.0.

-

This compound stock solution (100 mM in ethanol).

-

Agar (for solid media).

-

Sterile flasks, petri dishes, and culture tubes.

Procedure:

-

Enrichment: Inoculate 1 g of soil or 1 mL of water sample into 100 mL of MSM supplemented with 4-NC (final concentration 0.5 mM). Incubate at 30°C with shaking (150 rpm).

-

Sub-culturing: After significant growth or color change (disappearance of yellow color of 4-NC), transfer an aliquot (1-5%) to fresh MSM with 4-NC. Repeat this step 3-5 times to enrich for 4-NC degraders.

-

Isolation: Perform serial dilutions of the enriched culture and plate on MSM agar plates containing 0.5 mM 4-NC. Incubate at 30°C until colonies appear.

-

Purification: Isolate distinct colonies and purify by re-streaking on fresh MSM-4-NC agar plates.

-

Liquid Culture for Degradation Studies: Inoculate a single colony into liquid MSM with a defined concentration of 4-NC (e.g., 0.3 mM) and monitor growth (OD₆₀₀) and 4-NC concentration over time.

Enzyme Assays

3.2.1. This compound Monooxygenase Activity

This assay measures the activity of the monooxygenase by quantifying the release of nitrite from 4-NC.[6]

Materials:

-

Cell-free extract from induced microbial cells.

-

TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

NADH or NADPH solution (10 mM).

-

FAD solution (1 mM).

-

This compound solution (10 mM).

-

Nitrite detection reagents: Sulfanilamide solution (1% w/v in 3 N HCl) and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% w/v).

Procedure:

-

Reaction Mixture: Prepare a 1 mL reaction mixture containing TE buffer, 0.2 mM NADH, 0.02 mM FAD, and an appropriate amount of cell-free extract.

-

Initiation: Start the reaction by adding 4-NC to a final concentration of 0.1 mM.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding 100 µL of 1 M HCl.

-

Nitrite Determination:

-

To 0.5 mL of the reaction mixture, add 0.5 mL of sulfanilamide solution and mix.

-

After 5 minutes, add 0.5 mL of NED solution and mix.

-

After 20 minutes, measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a standard curve prepared with NaNO₂.

-

Analytical Methods for Intermediate Identification

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify 4-NC and its degradation intermediates.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at multiple wavelengths (e.g., 280 nm for BT, 348 nm for 4-NC).

-

Sample Preparation: Centrifuge the culture sample to remove cells, filter the supernatant through a 0.22 µm filter before injection.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification of volatile or derivatized intermediates.

Typical GC-MS Protocol:

-

Extraction: Acidify the cell-free supernatant to pH 2 with HCl and extract with an equal volume of ethyl acetate.

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ and evaporate to dryness under a stream of nitrogen.

-

Derivatization (Optional but often necessary for polar compounds like BT): Resuspend the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

-

Analysis: Inject the derivatized sample into the GC-MS.

-

GC Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

-

MS Detection: Operate in full scan mode to obtain mass spectra of the eluting peaks. Identify compounds by comparing their mass spectra with libraries (e.g., NIST).

-

Genetic Basis and Regulation

The degradation of 4-NC is an inducible process, meaning the genes encoding the degradative enzymes are typically expressed only in the presence of 4-NC or related compounds. In several bacteria, these genes are organized in operons located on plasmids. For instance, in Burkholderia cepacia, the genes for 4-NC degradation reside on a plasmid that also encodes for p-nitrophenol degradation.[2]

The regulation often involves transcriptional regulators, such as those from the LysR or AraC family of transcriptional activators. These proteins bind to the promoter regions of the catabolic genes and, in the presence of an inducer molecule (4-NC or an intermediate), activate transcription.

Figure 3: A generalized logical diagram of the genetic regulation.

Conclusion

The microbial degradation of this compound offers a promising avenue for the bioremediation of contaminated environments. The pathway is well-conserved across several bacterial species, involving initial oxidative denitration followed by ring cleavage and funneling into central metabolic pathways. Further research is needed to fully characterize the kinetics of the key enzymes and the intricate regulatory networks that control this catabolic process. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working in environmental microbiology, biocatalysis, and drug metabolism.

References

- 1. Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of this compound by Burkholderia cepacia: a plasmid-encoded novel pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Degradation of aromatic compounds and degradative pathway of this compound by Ochrobactrum sp. B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and 5-nitroguaiacol degradation by Rhodococcus opacus C6-1 isolated from soil | Masaryk University [muni.cz]

- 6. A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from this compound in Bacillus sphaericus JS905 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Nitrocatechol in Secondary Organic Aerosol Formation: A Technical Guide

An in-depth examination of the formation, properties, and atmospheric implications of 4-nitrocatechol, a key component of secondary organic aerosols derived from biomass burning and anthropogenic sources.

Introduction

This compound (4NC) is a nitroaromatic compound that has garnered significant attention in atmospheric science due to its substantial contribution to the formation and properties of secondary organic aerosols (SOA). As a prominent component of brown carbon (BrC), 4NC plays a crucial role in atmospheric warming by absorbing solar radiation. It is primarily formed from the atmospheric oxidation of catechol, a compound released in large quantities from biomass burning and the combustion of fossil fuels. This technical guide provides a comprehensive overview of the formation pathways, experimental methodologies for its study, and the environmental and health implications of this compound.

Formation Pathways of this compound

This compound is not directly emitted into the atmosphere but is formed through the atmospheric oxidation of precursors, most notably catechol. The formation of 4NC can occur in both the gas phase and the aqueous phase, with the specific pathways and yields depending on the oxidant present (hydroxyl radicals (•OH) or nitrate radicals (•NO3)) and the concentration of nitrogen oxides (NOx).

Gas-Phase Formation

The gas-phase formation of this compound from catechol is a significant pathway, particularly in polluted environments with high concentrations of NOx. The reactions are initiated by the abstraction of a phenolic hydrogen atom from catechol by either •OH (daytime chemistry) or •NO3 (nighttime chemistry), leading to the formation of a β-hydroxyphenoxy/o-semiquinone radical. This radical then reacts with nitrogen dioxide (NO2) to produce this compound.[1][2][3][4][5]

The molar yield of this compound is notably high in these reactions, indicating their efficiency in converting catechol to this SOA precursor.

Aqueous-Phase Formation

Aqueous-phase reactions, occurring in cloud and fog droplets as well as in aerosol liquid water, also contribute to the formation of this compound. In this phase, the nitration of catechol can be initiated by the nitrate radical (•NO3).[6] Studies have shown that the yield of this compound in the aqueous phase is dependent on the ratio of nitrogen dioxide (NO2) to ozone (O3), with higher ratios favoring nitration over ozonolysis.[6]

Quantitative Data on this compound Formation

The following tables summarize the key quantitative data related to the formation of this compound and its contribution to SOA.

Table 1: Molar Yields of this compound from Catechol Oxidation

| Oxidant | Molar Yield of this compound | Reference |

| •OH | 0.30 ± 0.03 | [1][3][5] |

| •NO3 | 0.91 ± 0.06 | [1][3][5] |

Table 2: Secondary Organic Aerosol (SOA) Mass Yields from Catechol Oxidation

| Oxidant | SOA Mass Yield | Reference |

| •OH | 1.34 ± 0.20 | [3][5] |

| •NO3 | 1.50 ± 0.20 | [3][5] |

Experimental Protocols

The study of this compound's role in SOA formation relies on a combination of environmental chamber experiments and advanced analytical techniques.

Environmental Chamber Experiments

Environmental chambers, also known as smog chambers, are large, controlled enclosures used to simulate atmospheric conditions. A typical experimental workflow for studying this compound formation is as follows:

-

Chamber Cleaning: The chamber is thoroughly cleaned to remove any residual particles and volatile organic compounds.

-

Humidification and Seeding: The relative humidity is adjusted to the desired level, and seed aerosols (e.g., ammonium sulfate) are often introduced to provide a surface for condensation of reaction products.

-

Precursor Injection: A known concentration of catechol is injected into the chamber.

-

Oxidant Generation and Injection: Oxidants are introduced to initiate the reaction.

-

•OH radicals: Typically generated by the photolysis of precursors like hydrogen peroxide (H2O2) or nitrous acid (HONO) using UV lights.

-

•NO3 radicals: Generated in the dark by the reaction of ozone (O3) and nitrogen dioxide (NO2).

-

-

Reaction Monitoring: The concentrations of reactants and products in both the gas and particle phases are monitored over time using a suite of analytical instruments.

-

Aerosol Collection: Aerosol samples are collected on filters for offline analysis.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a common method for quantifying this compound in aerosol samples.

-

Sample Extraction: The collected aerosol filter is extracted with a suitable solvent, such as methanol or a mixture of acetonitrile and water, using sonication.

-

Filtration: The extract is filtered to remove any insoluble material.

-

Concentration: The filtered extract is often concentrated under a gentle stream of nitrogen.

-

HPLC Analysis:

-

Injection: A known volume of the concentrated extract is injected into the HPLC system.

-

Separation: The sample is separated on a C18 reversed-phase column using a mobile phase gradient, typically consisting of an acidified aqueous solution and an organic solvent like acetonitrile.

-

Detection: this compound is detected by its UV absorbance at a specific wavelength (e.g., 345 nm).

-

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from authentic standards of this compound.[3][5]

Environmental and Health Implications

Climate Effects

As a significant component of brown carbon, this compound contributes to the warming of the atmosphere by absorbing solar radiation, particularly in the ultraviolet and visible regions of the spectrum.[7] This absorption of light by brown carbon aerosols can alter the Earth's radiative balance, leading to a positive radiative forcing. The presence of this compound in SOA, especially from biomass burning, enhances the light-absorbing properties of these aerosols, thereby amplifying their warming effect. While the overall effect of aerosols on climate is complex and includes both cooling and warming components, the contribution of brown carbon, and specifically this compound, is an important factor in the net warming effect of certain aerosol types.

Health Effects

The health effects of this compound are a growing concern. While specific toxicological data for this compound are limited, studies on related nitroaromatic compounds suggest potential for adverse health outcomes. Inhalation of fine particulate matter containing such compounds can lead to respiratory and cardiovascular problems. Some nitroaromatic compounds are known to be mutagenic and carcinogenic. Recent research suggests that this compound can induce cytotoxicity.[8] Further research is needed to fully elucidate the specific health risks associated with exposure to this compound in atmospheric aerosols.

Conclusion

This compound is a critical species in the formation of secondary organic aerosols, particularly from biomass burning emissions. Its efficient formation through both gas-phase and aqueous-phase pathways, coupled with its light-absorbing properties, underscores its importance in atmospheric chemistry and climate. Understanding the detailed mechanisms of its formation and its environmental and health impacts is essential for developing effective strategies to mitigate air pollution and its consequences. The experimental and analytical methods outlined in this guide provide the foundation for continued research into the complex role of this compound in the Earth's atmosphere.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 3316-09-4 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Quantification of this compound Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]